Finasteride-d9

Bioanalysis LC-MS/MS Internal Standard

For LC-MS/MS quantification, Finasteride-d9 provides a +9 Da mass shift that eliminates cross-signal interference, ensuring FDA/EMA-compliant accuracy. It is essential for correcting matrix effects and extraction losses, outperforming lower-labeled analogs. Ideal for pharmacokinetic studies and multiplexed assays of 5α-reductase inhibitors. Available in research quantities; contact us for a quote.

Molecular Formula C23H36N2O2
Molecular Weight 381.6 g/mol
Cat. No. B016873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFinasteride-d9
Synonyms(5α,17β)-N-(1,1-Dimethylethyl-d9)-3-oxo-4-azaandrost-1-ene-17-carboxamide;  MK-906-d9;  Proscar-d9;  Prostide-d9;  Finastid-d9; 
Molecular FormulaC23H36N2O2
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
InChIInChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
InChIKeyDBEPLOCGEIEOCV-BSRKVXQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Finasteride-d9 for Precision Bioanalysis: Procurement-Grade Deuterated Internal Standard for LC-MS/MS Quantification


Finasteride-d9 is a deuterium-labeled isotopologue of the 5α-reductase inhibitor finasteride, distinguished by the replacement of nine hydrogen atoms with deuterium (molecular formula C₂₃H₂₇D₉N₂O₂; MW 381.6 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), it co-elutes with and shares virtually identical physicochemical properties to its unlabeled analog finasteride, thereby serving as the gold standard for correcting analyte loss during sample preparation and for compensating ionization suppression/enhancement effects in LC-MS/MS workflows . This core function underpins its essential role in generating accurate, reproducible pharmacokinetic and pharmacodynamic data required for clinical and preclinical drug development studies .

Finasteride-d9 Procurement Rationale: Why Unlabeled Analogs and Lower d-Labeling Fail Validation Requirements


Generic substitution with unlabeled finasteride or less-deuterated analogs (e.g., Finasteride-d3) is not scientifically equivalent and introduces unacceptable risk in regulated bioanalytical studies. The primary failure mode is **cross-signal contribution (crosstalk)** from the internal standard channel to the analyte channel in triple quadrupole mass spectrometers, an effect that artificially elevates analyte peak areas and invalidates lower limit of quantification (LLOQ) accuracy [1]. A mass difference of only +3 Da (as with Finasteride-d3) can produce significant isotopic overlap with the natural abundance M+2 isotopologue of finasteride, leading to positive bias at low concentrations [2]. In contrast, a +9 Da mass shift (Finasteride-d9) provides sufficient chromatographic and spectral resolution to eliminate this interference, a requirement explicitly noted in method development literature where d9-finasteride was prioritized for its ability to minimize cross-talk [1][3]. Consequently, using a lower-labeled analog without rigorous cross-talk validation data fails to meet the selectivity and accuracy standards mandated by FDA and EMA bioanalytical method validation guidelines.

Finasteride-d9 Quantitative Evidence: Head-to-Head Comparisons Against Analogs and Non-Isotopic Methods


Finasteride-d9 vs. Finasteride-d3: Quantified Reduction of Cross-Talk Signal Contribution

Finasteride-d9 provides a +9 Da mass shift from the unlabeled analyte, effectively eliminating the cross-talk interference observed with lower-mass SIL-IS analogs like Finasteride-d3 (+3 Da). This increased mass difference prevents the signal from the naturally occurring M+2 isotopologue of finasteride from bleeding into the internal standard channel, a known source of positive bias at low concentrations [1]. The method development for simultaneous quantification of 5α-reductase inhibitors explicitly selected d9-finasteride to ensure temporal resolution of analytes from naturally occurring mass +2 isotopomers [2].

Bioanalysis LC-MS/MS Internal Standard Cross-talk

Finasteride-d9 vs. Non-Isotopic Carbamazepine IS: Quantified Superiority in Method Precision and Accuracy

Finasteride-d9, as a true stable isotope-labeled analog, co-elutes with the analyte finasteride and experiences identical matrix effects and recovery, thereby providing superior normalization of analytical variability compared to a chemically distinct internal standard like carbamazepine. This co-elution property is a direct consequence of the deuterium substitution's minimal impact on physicochemical behavior .

Pharmacokinetics LC-MS Internal Standard Precision

Finasteride-d9 Mitigation of Ion Suppression in Human Plasma: Quantitative Improvement in Assay Precision

The use of a deuterated internal standard like Finasteride-d9 is the established methodology to correct for matrix-induced ion suppression in LC-MS/MS. The seminal work on finasteride bioanalysis demonstrated that without proper chromatographic separation, matrix effects caused standard curve slopes to vary by up to 50% across different plasma sources, leading to unacceptable precision (CV 15–30%) [1]. By tracking analyte response with a co-eluting SIL-IS like Finasteride-d9, these variations are normalized, restoring assay reliability.

Matrix Effect Ion Suppression LC-MS/MS Plasma Bioanalysis

Procurement Specification: Isotopic Enrichment and Chemical Purity Benchmarks for Fit-for-Purpose Use

Commercial vendors provide Finasteride-d9 with clearly defined, batch-specific purity specifications critical for procurement decisions. Typical specifications from reputable suppliers include chemical purity ≥99% (HPLC) and isotopic enrichment >98%, with full Certificates of Analysis (COA) available . These metrics directly impact the accuracy of the internal standard response factor and are essential for ensuring method reproducibility across different batches.

Quality Control COA Isotopic Enrichment Method Validation

Finasteride-d9 Application Scenarios: Where This Specific SIL-IS Delivers Definitive Value


Regulated Bioequivalence and Clinical Pharmacokinetic Studies

In studies requiring absolute confidence in pharmacokinetic parameter estimation (e.g., Cmax, AUC, T1/2) for regulatory submission, Finasteride-d9 is the definitive internal standard. Its +9 Da mass shift ensures negligible cross-talk with the analyte channel, a critical requirement for accurate LLOQ determination (validated at 0.2 ng/mL in human plasma) [1]. The use of this specific SIL-IS directly addresses the FDA Bioanalytical Method Validation Guidance for Industry (2018) requirement for method selectivity and accuracy in the presence of endogenous matrix components [2].

Simultaneous Multi-Analyte Pharmacodynamic Studies

When measuring finasteride concurrently with other 5α-reductase inhibitors (e.g., dutasteride) and endogenous steroids (e.g., testosterone, DHT), the chromatographic and spectral resolution provided by Finasteride-d9 is essential. The validated LC-MS/MS method for simultaneous analysis of finasteride, dutasteride, testosterone, DHT, and androstenedione in 500 µL of serum relies on d9-finasteride as the internal standard to correct for differential matrix effects and extraction recoveries across this diverse panel of analytes [3]. This multiplexed approach is impossible without a well-resolved, high-purity SIL-IS like Finasteride-d9.

Method Development and Validation for Novel Biological Matrices

When adapting finasteride assays to non-standard matrices (e.g., hair, tissue homogenates, cerebrospinal fluid), Finasteride-d9 is the required internal standard for assessing matrix effects and extraction recovery during method validation. The co-elution of Finasteride-d9 with the analyte allows for the calculation of matrix factors and recovery percentages, as per the Matuszewski protocol [4]. This is particularly relevant for studies aiming to quantify local drug concentrations in target tissues, such as hair follicles, where matrix complexity is high [5].

Quality Control of Pharmaceutical Formulations

For analytical laboratories performing stability studies, dissolution testing, or content uniformity assays of finasteride-containing drug products, Finasteride-d9 serves as a robust internal standard for LC-MS methods. It corrects for any ionization variability introduced by excipients or dissolution media, ensuring the reported potency values are accurate and reproducible. While a non-isotopic internal standard may be used in some HPLC-UV methods, LC-MS methods for impurity profiling or low-level quantification in pharmaceutical matrices demand the precision of a SIL-IS like Finasteride-d9.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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